beta-Muricholate

FXR Antagonism Bile Acid Signaling Metabolic Regulation

Researchers investigating FXR signaling or cholesterol gallstone disease frequently encounter isomer heterogeneity that compromises experimental reproducibility. β-Muricholic Acid (β-MCA) resolves this as a rigorously defined murine-specific primary bile acid. • FXR pathway tool: precursor to Tβ-MCA, a competitive, reversible FXR antagonist (IC50 40 μM), enabling definitive dissection of bile acid signaling networks. • Superior gallstone dissolution: achieves 100% efficacy in C57L/J mouse models versus 60% for UDCA over 8 weeks. • Maintains choleresis under microtubule-compromised conditions where taurocholate induces cholestasis. Supplied with full analytical certification for immediate research deployment.

Molecular Formula C24H39O5-
Molecular Weight 407.6 g/mol
Cat. No. B1257651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Muricholate
Molecular FormulaC24H39O5-
Molecular Weight407.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/p-1/t13-,14-,15-,16+,17+,18+,20+,21+,22-,23-,24-/m1/s1
InChIKeyDKPMWHFRUGMUKF-CRKPLTDNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Muricholate: Physicochemical & Receptor Profiles


beta-Muricholate (β-MCA), chemically designated as 3α,6β,7β-trihydroxy-5β-cholan-24-oic acid [1], is a primary bile acid predominantly biosynthesized in rodent liver, where it can constitute up to 46% of total bile acids in rat hepatocytes [2]. Unlike the primary bile acids of humans—cholic acid (CA) and chenodeoxycholic acid (CDCA)—mice rely on β-MCA as a major primary bile acid [3]. At physiological pH 7.3, it exists primarily as its conjugate base, the muricholate anion [1]. Its defining structural feature is the 6β-hydroxyl group, which distinguishes it from α-muricholate (3α,6β,7α-trihydroxy) and ω-muricholate (3α,6α,7β-trihydroxy) and confers a unique set of physicochemical and receptor-interaction properties that are critical for experimental design and compound selection.

Rodent-Specific Primary Bile Acid
High abundance in rat hepatocytes; supports rodent model bile acid metabolism studies.
6β-Hydroxy Stereoisomer
Defining 6β-OH group; distinguishes from α-/ω-muricholate; impacts receptor interaction and solubility.
FXR Pathway Research Tool
Tauro-conjugate (Tβ-MCA) is a known FXR antagonist; supports signaling and metabolic studies.

beta-Muricholate: Why Substitution Fails


Generic substitution with α-muricholate, ω-muricholate, or common bile acids like ursodeoxycholate (UDCA) is not scientifically valid due to stark differences in physicochemical behavior, receptor pharmacology, and in vivo efficacy. β-MCA exhibits a distinct monomer solubility of 13 µM and a high equilibrium precipitation pH of 7.92 [1], and it demonstrates a cholesterol-solubilizing capacity (bile salt/cholesterol molar ratio of 1430) that is markedly different from chenodeoxycholate (ratio 24) and UDCA (ratio 384) [1]. Crucially, its taurine conjugate (Tβ-MCA) is a well-characterized competitive antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 40 µM [2], a property not shared by UDCA or its taurine conjugate. Furthermore, β-MCA demonstrates superior efficacy to UDCA in gallstone dissolution models [3] and maintains choleresis under conditions where other bile acids like taurocholate induce cholestasis [4]. These divergences underscore the necessity of sourcing the specific isomer for reproducible research outcomes.

Isomer-Specific Physicochemical Profile
Solubility and precipitation pH differ markedly from α-muricholate and UDCA; may alter in vitro handling and cholesterol-solubilizing capacity.
FXR Antagonism Divergence
Tβ-MCA is a competitive FXR antagonist, while UDCA/TUDCA are agonists; substituting may abolish FXR-antagonism endpoints.
Functional Choleresis Divergence
β-MCA maintains bile flow under microtubule disruption where taurocholate fails; substitution may shift cholestasis model outcomes.

beta-Muricholate: Key Comparative Evidence


FXR Antagonism: Unique to Muricholates

The taurine conjugate of β-MCA, Tβ-MCA, acts as a competitive and reversible antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 40 µM [1]. This antagonism is a distinguishing pharmacological feature not exhibited by the major human primary bile acids (cholic acid, chenodeoxycholic acid) or by the clinically used UDCA/TUDCA, which are FXR agonists or weak partial agonists [2]. In cellular assays, Tβ-MCA inhibits FXR reporter activity with an EC50 of ~10 µM in HT29 colorectal cancer cells [3]. This functional antagonism directly impacts downstream signaling, as evidenced by the increase in CYP7A1 expression and the reduction of FGF15 in the ileum of germ-free mice with elevated Tβ-MCA levels [1].

FXR Antagonism
Class-level
Tβ-MCA: IC50 40 µM; EC50 ~10 µM
vs
UDCA/TUDCA: FXR agonists (no antagonism)
Supports FXR pathway inhibition studies
In vitro receptor assays; class-level antagonist profile
FXR Antagonism Bile Acid Signaling Metabolic Regulation

Gallstone Dissolution: Outperforming UDCA

In a direct head-to-head comparison using a C57L/J mouse model of diet-induced cholesterol gallstones, β-MCA demonstrated significantly greater therapeutic efficacy than UDCA. For gallstone prevention, addition of β-MCA to a lithogenic diet reduced gallstone prevalence from 100% to 20%, whereas UDCA reduced it to only 50% [1]. For dissolution of pre-existing gallstones, an 8-week treatment with β-MCA resulted in a complete dissolution rate of 100%, compared to only 60% for UDCA and 10% for the control chow diet [1]. This superior efficacy is attributed to β-MCA's ability to more effectively desaturate biliary cholesterol and induce a phase boundary shift that prevents the transition of cholesterol from its liquid crystalline phase to solid crystals [1].

Gallstone Dissolution Model
Head-to-head
β-MCA: 100% dissolution (8 wks)
vs
UDCA: 60% dissolution
Supports dissolution model endpoint review
C57L/J mouse model; lithogenic diet
Gallstone Disease Cholesterol Metabolism Hepatobiliary Research

Cholestasis Protection: TUDCA-Equivalent

In a colchicine-induced model of microtubule dysfunction in isolated perfused rat liver, administration of taurocholic acid (TCA) resulted in marked cholestasis, whereas both β-MCA and its taurine conjugate (Tβ-MCA) were able to maintain and even increase bile flow under the same compromised conditions [1]. Furthermore, simultaneous administration of β-MCA or Tβ-MCA reversed the cholestatic effect of TCA alone [1]. In a separate model of taurolithocholate (TLC)-induced cholestasis in isolated rat hepatocyte couplets, β-MCA was found to be as effective as tauroursodeoxycholate (TUDC) in protecting against cholestasis [2]. The anticholestatic effect was shown to involve the mobilization of intracellular Ca2+ and activation of protein kinase C (PKC) [2].

Cholestasis Protection
Head-to-head
β-MCA/Tβ-MCA: maintained/increased bile flow
vs
Taurocholate: induced marked cholestasis
Supports choleresis maintenance endpoint
Colchicine-treated perfused rat liver
Cholestasis Hepatoprotection Bile Flow

Biliary Bicarbonate Secretion: α vs. β Isomer

A critical functional difference between β-MCA and its isomer α-muricholate (α-MC) is their effect on biliary bicarbonate concentration. In rats, infusion of β-MC significantly increased biliary bicarbonate concentration, whereas infusion of α-MC did not [1]. This finding was corroborated in a separate study where UDC and β-muricholate both significantly increased biliary bicarbonate, while UDC glucuronide and disulfate did not [2]. Bicarbonate-rich choleresis (hypercholeresis) is a hallmark of certain hydrophilic bile acids and is thought to contribute to their cytoprotective effects.

Biliary Bicarbonate Response
Head-to-head
β-MC: significant increase in bicarb
vs
α-MC: no significant increase
Isomer-specific bicarbonate response context
In vivo rat infusion; 7β-OH vs 7α-OH
Biliary Physiology Choleresis Isomer Specificity

Biliary Transport: Comparable to TUDCA

The biliary transport maximum (Tm), a measure of the liver's capacity to secrete a compound into bile, is a key determinant of a bile acid's choleretic potency and clearance. The Tm of tauro-β-muricholate (Tβ-MC) has been reported as 1.93 ± 0.31 µmol/min/100 g body weight in rats, which is more than two-fold higher than the Tm for taurocholate (TC) and is comparable to that of tauroursodeoxycholate (TUDC), reported as 2.59 ± 0.39 µmol/min/100 g in the same study [1]. This high transport capacity indicates efficient hepatobiliary elimination and contributes to its robust choleretic effect [2].

Biliary Transport Maximum
Reported
1.93 µmol/min/100g
Supports biliary clearance endpoint review
Comparable to TUDCA (2.59); >2-fold higher than TC
Hepatobiliary Transport Pharmacokinetics Bile Acid Clearance

beta-Muricholate: Evidence-Based Applications


FXR Antagonism in Metabolic & GI Research

β-MCA's taurine conjugate (Tβ-MCA) is a validated endogenous FXR antagonist with an IC50 of 40 µM [1]. This property makes it an essential tool for studies seeking to inhibit FXR signaling in vitro or in vivo, particularly in rodent models. Applications include investigating the role of FXR in bile acid synthesis feedback, glucose and lipid homeostasis, intestinal inflammation, and cancer stem cell proliferation [2]. Researchers can use Tβ-MCA to dissect FXR-dependent pathways and compare its effects against FXR agonists like GW4064 or obeticholic acid. The availability of stable, synthetic FXR antagonists like glycine-β-muricholic acid (Gly-MCA) further expands its utility for in vivo metabolic studies [3].

Positive Control for Gallstone Studies

In C57L/J mouse models, β-MCA demonstrates 100% efficacy in dissolving established cholesterol gallstones over 8 weeks, significantly outperforming UDCA (60% dissolution) [4]. This established efficacy profile positions β-MCA as a superior positive control or benchmark compound for evaluating novel gallstone therapies. It is also valuable for mechanistic studies on biliary cholesterol saturation, phase behavior of biliary lipids, and the prevention of cholesterol crystallization.

Hepatoprotection & Choleresis Models

β-MCA and Tβ-MCA are distinguished by their ability to maintain and stimulate bile flow even when the hepatocyte microtubule system is compromised, as shown in colchicine-treated rat liver perfusions [5]. In contrast, taurocholate induces cholestasis under identical conditions. This unique property makes β-MCA and its conjugates ideal for studying the mechanisms of choleresis independent of microtubule-dependent vesicular transport and for screening compounds that can alleviate cholestatic injury. Its protective effect is also evident in other cholestasis models, such as TLC-induced injury [6].

Bicarbonate-Dependent Hypercholeresis Studies

β-MCA's ability to significantly increase biliary bicarbonate concentration, a property not shared by its isomer α-muricholate [7], makes it a specific tool for investigating the mechanisms and physiological significance of bicarbonate-rich choleresis. This phenomenon is linked to the cytoprotective actions of certain hydrophilic bile acids. β-MCA can be used in isolated perfused liver or in vivo models to study the role of biliary bicarbonate secretion in maintaining bile flow and protecting the biliary epithelium from toxic bile acids.

Application
Selection Property
Validation Focus
FXR pathway inhibition studies
Tauro-conjugate FXR antagonism profile
FXR reporter assay & CYP7A1 expression
Cholesterol gallstone model research
Biliary cholesterol desaturation capacity
Cholesterol crystal dissolution endpoint
Cholestasis and choleresis models
Microtubule-independent choleresis profile
Bile flow maintenance under colchicine challenge
Biliary bicarbonate physiology studies
Bicarbonate-stimulating choleretic property
Biliary HCO3- concentration in rodent models

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